molecular formula C16H17NO B3045431 2-(DIBENZYLAMINO)ACETALDEHYDE CAS No. 106889-84-3

2-(DIBENZYLAMINO)ACETALDEHYDE

Cat. No.: B3045431
CAS No.: 106889-84-3
M. Wt: 239.31 g/mol
InChI Key: MCONNEJVIXCBGW-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)acetaldehyde is an organic compound with the molecular formula C₁₆H₁₇NO. It is characterized by the presence of a dibenzylamino group attached to an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dibenzylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with glyoxylic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent such as dichloromethane .

Another method involves the oxidation of 2-(dibenzylamino)ethanol using oxidizing agents like oxalyl chloride in the presence of dimethyl sulfoxide (DMSO). This reaction is carried out at low temperatures, typically around -78°C, to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to ensure efficient production. Common industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxalyl chloride, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: 2-(Dibenzylamino)ethanol.

    Substitution: Imines, amines.

Scientific Research Applications

2-(Dibenzylamino)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids. These reactions are crucial for detoxification processes and metabolic pathways .

Comparison with Similar Compounds

2-(Dibenzylamino)acetaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the presence of both an aldehyde and a dibenzylamino group, which allows it to participate in a wide range of chemical reactions .

Properties

IUPAC Name

2-(dibenzylamino)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCONNEJVIXCBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545236
Record name (Dibenzylamino)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106889-84-3
Record name (Dibenzylamino)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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